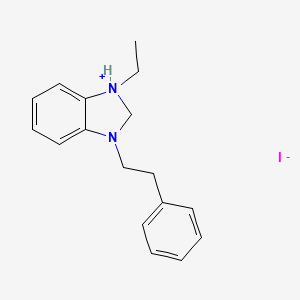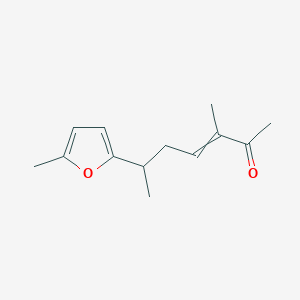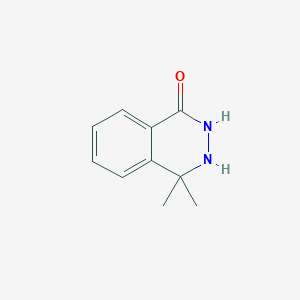
4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one is a heterocyclic organic compound. It belongs to the class of phthalazinones, which are known for their diverse biological activities and applications in medicinal chemistry. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4,4-dimethyl-1,2-diaminobenzene with phthalic anhydride in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrophthalazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives with different oxidation states, while substitution reactions can produce a wide range of functionalized phthalazinones.
Applications De Recherche Scientifique
4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalazinone: A parent compound with similar structural features.
4-Methylphthalazinone: A derivative with a single methyl group.
3,4-Dihydrophthalazin-1(2H)-one: A compound lacking the dimethyl substitution.
Uniqueness
4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it distinct from other phthalazinone derivatives and potentially useful in specialized applications.
Propriétés
Numéro CAS |
663608-66-0 |
|---|---|
Formule moléculaire |
C10H12N2O |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
4,4-dimethyl-2,3-dihydrophthalazin-1-one |
InChI |
InChI=1S/C10H12N2O/c1-10(2)8-6-4-3-5-7(8)9(13)11-12-10/h3-6,12H,1-2H3,(H,11,13) |
Clé InChI |
HYAOGJWUCWWBAP-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C(=O)NN1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexanoic acid, 6-[[[[(4-nitrophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B12519915.png)
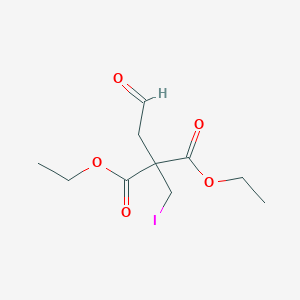
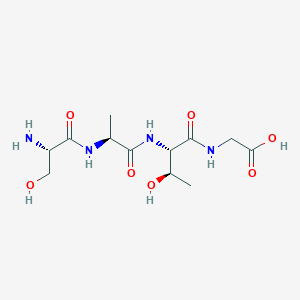
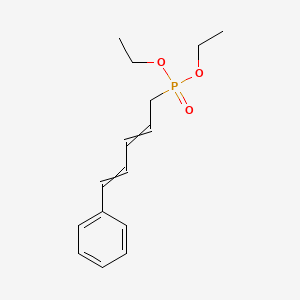
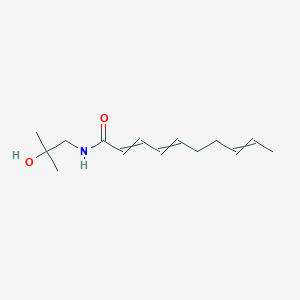
![3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12519933.png)
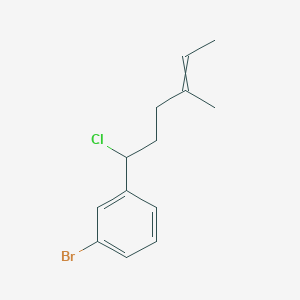
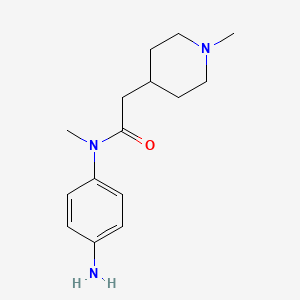



![Octanoic acid [6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester](/img/structure/B12519959.png)
